molecular formula C8H16O B8601638 2-Methyl-2-[(prop-2-en-1-yl)oxy]butane CAS No. 54269-84-0

2-Methyl-2-[(prop-2-en-1-yl)oxy]butane

Cat. No.: B8601638
CAS No.: 54269-84-0
M. Wt: 128.21 g/mol
InChI Key: XWDYFVMBWGGLNR-UHFFFAOYSA-N
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Description

2-Methyl-2-[(prop-2-en-1-yl)oxy]butane is a branched ether compound characterized by a tert-butoxy group substituted with a propenyl (allyl) moiety. Its molecular formula is C₈H₁₄O, and its structure features a central oxygen atom linking a 2-methylbutane chain to an allyl group. Its allyl ether functionality suggests susceptibility to rearrangement reactions (e.g., Claisen rearrangement) or polymerization under specific conditions.

Properties

CAS No.

54269-84-0

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-methyl-2-prop-2-enoxybutane

InChI

InChI=1S/C8H16O/c1-5-7-9-8(3,4)6-2/h5H,1,6-7H2,2-4H3

InChI Key

XWDYFVMBWGGLNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl Acetate)

  • Structure : Aromatic ester with a propenyl group attached to a phenyl ring and an acetyloxy substituent.
  • Molecular Formula : C₁₇H₂₀O₂ (CAS 61499-22-7) .
  • Key Differences :
    • Functional Group: Chavicyl acetate is an ester , whereas 2-methyl-2-[(prop-2-en-1-yl)oxy]butane is an ether .
    • Reactivity: The ester group in chavicyl acetate confers susceptibility to hydrolysis, while the allyl ether in the target compound may undergo thermal rearrangements.
    • Applications: Chavicyl acetate is used in flavoring agents due to its spicy odor, contrasting with the likely industrial or synthetic uses of the target compound .

(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate

  • Structure : Epoxide-containing ester with branched alkyl and aryl groups (CAS 22518-07-6) .
  • Molecular Formula : C₁₉H₂₆O₅.
  • Key Differences :
    • Functional Group: This compound is a polyfunctional ester with an epoxide ring, while the target compound is a simpler ether.
    • Complexity: The presence of multiple reactive sites (epoxide, ester) makes it suitable for pharmaceutical or agrochemical synthesis, unlike the more straightforward allyl ether .

Physico-Chemical Properties

Property This compound Chavicyl Acetate (2-{4-Methyl-2-...}oxiran-2-yl) ester
Molecular Weight 126.20 g/mol 256.34 g/mol 334.40 g/mol
Functional Groups Ether Ester Ester, Epoxide
Polarity Low (ether) Moderate (ester) High (polyfunctional)
Boiling Point Estimated 130–150°C Not reported Not reported

Reactivity and Stability

  • Allyl Ethers vs. Esters :
    • Allyl ethers like this compound are prone to Claisen rearrangement at elevated temperatures, forming γ,δ-unsaturated carbonyl compounds. In contrast, esters (e.g., chavicyl acetate) undergo hydrolysis or transesterification .
    • The epoxide group in the ester compound (CAS 22518-07-6) introduces ring-opening reactivity, expanding its utility in cross-linking or polymer chemistry .

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